molecular formula C10H9FO3 B2515168 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid CAS No. 1529280-40-7

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Cat. No. B2515168
CAS RN: 1529280-40-7
M. Wt: 196.177
InChI Key: KTDNCCIJSZFDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound has a molecular weight of 196.18 .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular formula of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is C10H9FO3 . The structure includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can vary depending on the substituents on the benzofuran ring . For instance, the phenyl ketone without a substituent on the benzene ring showed relatively weak cytotoxicity, while its derivatives, which have a methoxy group at the ortho position, were moderately active as an anti-tumor agent .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar structure to the compound , have been found to possess antiviral activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors helpful in developing new useful derivatives .

Anticancer Activity

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that benzofuran derivatives, including potentially “2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid”, could have applications in cancer treatment .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This could potentially be applied in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Modulation of Cytokine Responses

2-Indolinone derivatives, which share a similar structure to the compound , have been found to modulate cytokine responses . This suggests potential applications in the treatment of inflammatory diseases .

properties

IUPAC Name

2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNCCIJSZFDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

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